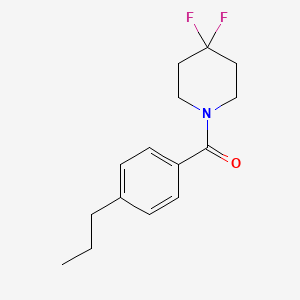

4,4-Difluoro-1-(4-propylbenzoyl)piperidine

Description

4,4-Difluoro-1-(4-propylbenzoyl)piperidine is a fluorinated piperidine derivative characterized by a 4-propylbenzoyl moiety at the nitrogen atom and two fluorine atoms at the 4-position of the piperidine ring. This structural configuration enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a ligand for sigma-1 receptors (S1R) or other biological targets.

Properties

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-(4-propylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO/c1-2-3-12-4-6-13(7-5-12)14(19)18-10-8-15(16,17)9-11-18/h4-7H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPPFXPTGWNZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(4-propylbenzoyl)piperidine typically involves the fluorination of piperidine derivatives. . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents like SelectfluorTM make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(4-propylbenzoyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carbonyl compounds or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4,4-Difluoro-1-(4-propylbenzoyl)piperidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(4-propylbenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Key Observations :

- Acyl vs. Alkyl Groups : The 4-propylbenzoyl group introduces a planar aromatic system, contrasting with the flexible alkyl chains in compounds like 1-(3-phenylbutyl)piperidine. This may improve π-π stacking interactions in hydrophobic binding pockets .

- Ring Systems : Compared to cyclohexane-based derivatives (e.g., ), the piperidine ring offers a nitrogen atom for hydrogen bonding, critical for interactions with residues like Glu172 in S1R ligands .

Physicochemical Properties

Table 2: Solubility and Physical State

Key Observations :

- The target compound’s low water solubility aligns with its hydrophobic 4-propylbenzoyl group, whereas polar substituents like the hydroxy group in Compound 51 improve alcohol solubility .

- Fluorinated aromatic systems (e.g., 4-(4-fluorophenyl)piperidine) exhibit moderate water solubility due to balanced hydrophobicity and polarity .

Table 3: Receptor Binding and Pharmacophore Fit

Key Observations :

- Compounds with bulky 4-position substituents (e.g., Compound 37) exhibit high RMSD (>4.0 Å), indicating suboptimal alignment with S1R’s hydrophobic cavity. The target compound’s smaller 4-propylbenzoyl group may reduce RMSD, improving binding .

- The salt bridge with Glu172 is conserved across analogues, but fluorine atoms in the target compound may strengthen electrostatic interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4,4-Difluoro-1-(4-propylbenzoyl)piperidine, and how can reaction yields be optimized?

- Methodology : Utilize nucleophilic substitution or coupling reactions, such as amide bond formation between 4-propylbenzoyl chloride and 4,4-difluoropiperidine. Optimize yields by controlling stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to piperidine), temperature (0–5°C for exothermic steps), and catalysts (e.g., Hünig’s base). Monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Key Data : Intermediate purification via column chromatography (Rf = 0.3–0.5) improves final compound purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Confirm fluorination (¹⁹F NMR: δ -120 to -140 ppm) and benzoyl substitution (¹H NMR: aromatic protons at δ 7.2–7.8 ppm) .

- HPLC : Use a C18 column with mobile phase methanol:buffer (65:35, pH 4.6) for retention time consistency .

- Validation : Cross-reference with PubChem or DSSTox databases for spectral matching .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Follow GHS hazard codes (e.g., H315 for skin irritation). Use PPE (gloves, goggles) and fume hoods during synthesis. Store in airtight containers at 2–8°C to prevent degradation .

- Emergency Measures : In case of exposure, rinse with water for 15 minutes and consult SDS for antidote recommendations .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to CNS receptors?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using receptor structures (e.g., 5-HT₆ or σ₁R) from the Protein Data Bank. Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .

- Data Interpretation : Compare binding energies (ΔG ≤ -8 kcal/mol suggests high affinity) with known agonists/antagonists .

Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Approach :

- In vitro : Use HEK293 cells transfected with target receptors (e.g., dopamine D₂) to measure IC₅₀ via calcium flux assays .

- In vivo : Conduct pharmacokinetic studies (rodent models) to assess bioavailability and blood-brain barrier penetration. Address discrepancies using LC-MS/MS to detect metabolites interfering with activity .

Q. How does the fluorination pattern influence the compound’s metabolic stability in hepatic microsomes?

- Methodology : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound degradation via LC-MS at 0, 15, 30, and 60 minutes. Compare t₁/₂ values with non-fluorinated analogs .

- Findings : Difluorination at C4 typically reduces CYP3A4-mediated oxidation, enhancing metabolic stability (t₁/₂ > 40 min vs. <20 min for non-fluorinated analogs) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Control : Implement QbD (Quality by Design) principles:

- Define Critical Quality Attributes (CQAs): Purity (>98%), residual solvents (<500 ppm).

- Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

- Case Study : Adjust reaction pH (6.5–7.0) and mixing speed (300–500 rpm) to minimize impurities .

Methodological Challenges and Solutions

Q. How to design a robust stability study for this compound under accelerated conditions?

- Protocol : Store samples at 40°C/75% RH for 6 months. Analyze degradation products via UPLC-QTOF and identify major impurities (e.g., hydrolyzed benzoyl group) .

- Mitigation : Use lyophilization for hygroscopic batches or add stabilizers (e.g., BHT at 0.01% w/w) .

Q. What in silico tools predict off-target effects of this compound?

- Tools : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to map structural motifs to non-target receptors (e.g., hERG). Validate with patch-clamp assays for ion channel liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.